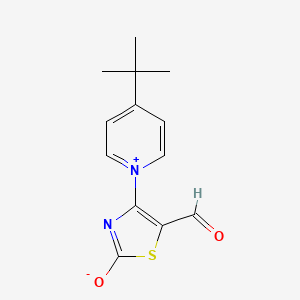
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate, also known as MTT, is a yellow water-soluble tetrazolium salt that is widely used in scientific research. MTT is a commonly used reagent in cell viability assays, and it is used to measure the metabolic activity of cells in culture.
作用機序
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the metabolic activity of the cells. The reduction of this compound to formazan is irreversible, and the formazan product is insoluble in aqueous solutions.
Biochemical and physiological effects:
This compound is not known to have any significant biochemical or physiological effects on living cells. The reduction of this compound to formazan is a non-toxic process, and the formazan product is not known to interfere with cellular processes.
実験室実験の利点と制限
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate assays are relatively simple and inexpensive to perform, and they can be used to measure the metabolic activity of a large number of cells in culture. This compound assays are also sensitive and can detect changes in cell viability at low concentrations of drugs or toxins. However, this compound assays have some limitations. The reduction of this compound to formazan is influenced by a variety of factors, including pH, temperature, and the presence of reducing agents. This compound assays can also be affected by the presence of contaminants in the cell culture medium.
将来の方向性
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate assays have been widely used in scientific research for many years, but new cell viability assay reagents are constantly being developed. One area of future research could be the development of new cell viability assay reagents that are more sensitive and reliable than this compound. Another area of future research could be the development of new methods for measuring cell viability that do not rely on the reduction of this compound to formazan.
合成法
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is synthesized from 2-(4-tert-butyl-1-pyridiniumyl) ethyl methanesulfonate and 2-thioxo-4-thiazolidinone. The reaction takes place in anhydrous acetonitrile in the presence of triethylamine and is catalyzed by copper (II) acetate. The reaction yields this compound as a yellow solid, which is then purified by recrystallization.
科学的研究の応用
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is widely used in scientific research as a cell viability assay reagent. It is used to measure the metabolic activity of cells in culture, and it is often used in drug discovery and toxicity testing. This compound assays are commonly used in cancer research to test the efficacy of anticancer drugs. This compound assays are also used in microbiology to test the susceptibility of microorganisms to antibiotics.
特性
IUPAC Name |
4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-13(2,3)9-4-6-15(7-5-9)11-10(8-16)18-12(17)14-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNSFRVBKKUTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
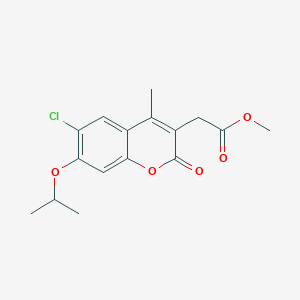
![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
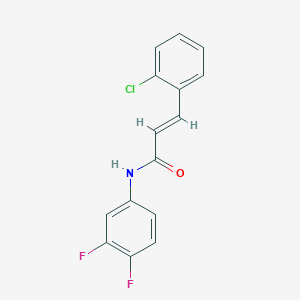
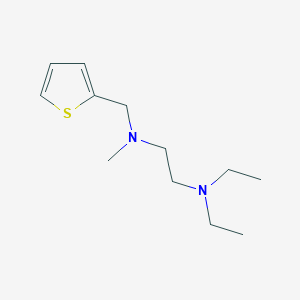
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
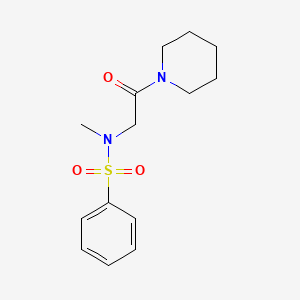
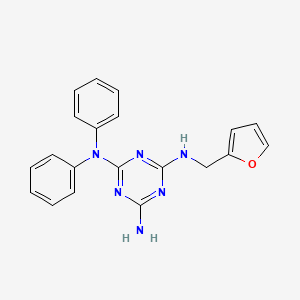
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
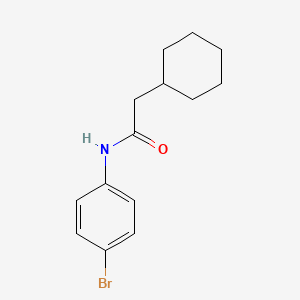
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)